molecular formula C14H11BrN2O3 B4977632 2-bromo-N-(4-methyl-2-nitrophenyl)benzamide

2-bromo-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No. B4977632
M. Wt: 335.15 g/mol
InChI Key: HAQQUXSLOFMIOQ-UHFFFAOYSA-N
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Description

2-bromo-N-(4-methyl-2-nitrophenyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BAY 11-7082 and has been shown to have a variety of effects on biological systems. In

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methyl-2-nitrophenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses, and its dysregulation has been implicated in the development of cancer and other diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor properties, 2-bromo-N-(4-methyl-2-nitrophenyl)benzamide has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(4-methyl-2-nitrophenyl)benzamide in lab experiments is its well-documented anti-inflammatory and anti-tumor properties. This makes it a useful tool for studying the NF-κB pathway and its role in disease development. However, there are also some limitations to using this compound, including its relatively low yield and the need for careful handling due to its toxicity.

Future Directions

There are many potential future directions for research on 2-bromo-N-(4-methyl-2-nitrophenyl)benzamide. One area of interest is the development of new cancer therapies based on this compound. Another potential direction is the study of its effects on other disease pathways, such as those involved in neurodegenerative diseases. Additionally, there is still much to be learned about the mechanism of action of this compound and its potential interactions with other biological systems.

Synthesis Methods

The synthesis of 2-bromo-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction of 4-methyl-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-bromoaniline to form the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

2-bromo-N-(4-methyl-2-nitrophenyl)benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

2-bromo-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-9-6-7-12(13(8-9)17(19)20)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQQUXSLOFMIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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